ethyl 2-(5-chloro-1H-indol-2-yl)acetate
Description
Ethyl 2-(5-chloro-1H-indol-2-yl)acetate (CAS: Not explicitly provided; molecular formula: C₁₂H₁₂ClNO₂, molecular weight: 237.68 g/mol) is an indole-derived ester featuring a chlorine substituent at the 5-position of the indole ring and an ethyl acetate group at the 2-position. Indole derivatives are pivotal in medicinal chemistry due to their biological relevance, such as anti-inflammatory, antimicrobial, and enzyme-inhibitory activities . The compound is typically stored under dry, cool conditions (2–8°C) for research use .
Properties
Molecular Formula |
C12H12ClNO2 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
ethyl 2-(5-chloro-1H-indol-2-yl)acetate |
InChI |
InChI=1S/C12H12ClNO2/c1-2-16-12(15)7-10-6-8-5-9(13)3-4-11(8)14-10/h3-6,14H,2,7H2,1H3 |
InChI Key |
SRVCSHNRBCPWPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(N1)C=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Esterification and Halogenation Routes
The synthesis of this compound typically involves two key steps:
- Introduction of the ethyl acetate group at the 2-position of the indole ring.
- Selective chlorination at the 5-position of the indole nucleus.
One common approach starts from indole or substituted indole derivatives, followed by esterification and halogenation.
Synthesis via Reaction of Indole Derivatives with Chloroacetyl Chloride
A reported method involves the reaction of (1H-indol-1-yl)acetate with monochloroacetyl chloride in the presence of triethylamine, yielding substituted indole acetates with chloro substituents. Although this method was applied to related indole derivatives, it provides a foundation for synthesizing this compound by adjusting the starting materials and reaction conditions.
Alkylation of Indole-3-carbaldehyde with Ethyl Chloroacetate
Another documented route involves the alkylation of indole-3-carbaldehyde with ethyl chloroacetate in the presence of anhydrous potassium carbonate (K2CO3) in dimethylformamide (DMF) at room temperature (around 35°C) for approximately 8 hours. This reaction proceeds via nucleophilic substitution, where the indole nitrogen attacks the ethyl chloroacetate, forming ethyl 2-(3-formyl-1H-indol-1-yl)acetate as an intermediate. Subsequent modifications can introduce the 5-chloro substituent.
Acetylation and Reflux Techniques
A modified acetylation procedure reported for related indole acetate derivatives involves refluxing the appropriate dicarboxylic acid in acetic anhydride with sodium acetate, followed by cooling and precipitation to isolate the indoxyl acetate derivatives with high yields (86–91%). This method may be adapted for the preparation of this compound by selecting appropriate precursors.
Comparative Data Table of Preparation Methods
Analytical and Characterization Data
- Infrared (IR) Spectroscopy: Characteristic ester carbonyl (C=O) stretches observed around 1760 cm⁻¹; aromatic C-H stretches near 3030 cm⁻¹; C-O-C stretches around 1180 cm⁻¹ confirm ester functionality.
- [^1H Nuclear Magnetic Resonance (NMR)](pplx://action/followup): Key signals include triplet at ~1.29 ppm for ethyl CH3, singlet at ~4.78 ppm for N-CH2-C=O, quartet at ~4.13 ppm for -O-CH2 of ethyl group, and aromatic multiplets between 6.9–7.6 ppm.
- Yield and Purity: Yields vary depending on method, generally moderate to high (55–91%), with purity monitored by thin-layer chromatography (TLC) and recrystallization techniques.
Summary and Recommendations
The preparation of this compound is effectively achieved through nucleophilic substitution of indole derivatives with ethyl chloroacetate, followed by selective chlorination at the 5-position. Methods involving acetylation in acetic anhydride under reflux provide high yields for related indole acetates and may be adapted. The choice of method depends on available starting materials, desired yield, and reaction scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-1H-indol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted indole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Ethyl 2-(5-chloro-1H-indol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(5-chloro-1H-indol-2-yl)acetate involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, influencing their activity. The chloro substituent can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets depend on the specific biological context and the nature of the derivatives formed from this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomerism: 2-yl vs. 3-yl Substitution
The position of the acetate group on the indole ring significantly impacts molecular properties and bioactivity. For example:
- Ethyl 2-(5-chloro-1H-indol-3-yl)acetate (CAS 221188-28-9) shares the same substituents but at the 3-position.
- Ethyl 2-(1H-indol-3-yl)acetate (CAS 778-82-5) lacks the 5-chloro group, reducing electron-withdrawing effects and possibly diminishing stability or receptor affinity compared to halogenated analogs .
Substituent Effects at the 5-Position
Variations in the 5-position substituent influence physicochemical and pharmacological properties:
- Chlorine vs. Bromine : Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems but reduce solubility compared to chlorine .
Ester Group Modifications
The choice of ester (ethyl vs. methyl) affects lipophilicity and metabolic stability:
- Ethyl esters generally exhibit higher lipophilicity than methyl esters, improving membrane permeability but possibly slowing hydrolysis in vivo .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 2-(5-chloro-1H-indol-2-yl)acetate, and how can reaction efficiency be optimized?
- Methodology :
- Route 1 : Start with 5-chloroindole derivatives and employ alkylation or esterification using ethyl bromoacetate under basic conditions (e.g., NaH in DMF at 0–5°C). Monitor reaction progress via TLC .
- Route 2 : Utilize Friedel-Crafts acylation on the indole ring, followed by chloro-substitution. Optimize yields by adjusting solvent polarity (e.g., THF vs. DCM) and temperature (reflux vs. room temperature) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how can conflicting spectral data be resolved?
- Key Techniques :
- NMR : Confirm indole ring substitution patterns (¹H NMR: δ 7.5–7.7 ppm for aromatic protons; ¹³C NMR: δ ~165 ppm for ester carbonyl) .
- IR : Identify ester C=O stretches (~1740 cm⁻¹) and N-H indole bonds (~3400 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 252.1) and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Critical Precautions :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification .
- Exposure Mitigation : In case of skin contact, wash with soap/water (P302+P352); for eye exposure, rinse for 15 minutes (P305+P351+P338) .
- Waste Disposal : Follow local regulations for halogenated organic waste (P501) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Approach :
- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K. SHELX software refines unit cell parameters and electron density maps .
- Key Metrics : Analyze Cl-substitution positioning (bond lengths: C-Cl ~1.74 Å) and ester group conformation (torsion angles < 10° for planarity) .
Q. What strategies elucidate the compound’s reactivity under electrophilic conditions (e.g., nitration, sulfonation)?
- Experimental Design :
- Substituent Effects : The 5-chloro group deactivates the indole ring, directing electrophiles to the 3-position. Use HNO₃/H₂SO₄ for nitration, monitored by HPLC .
- Kinetic Studies : Compare reaction rates with non-halogenated analogs (e.g., 5-methoxy derivatives) to quantify electronic effects .
Q. How do computational models (DFT, molecular docking) predict biological interactions of this compound?
- Methodology :
- DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (~4.5 eV for indole derivatives) and charge distribution .
- Docking : Use AutoDock Vina with protein targets (e.g., serotonin receptors from PDB: 6WGT). Validate binding poses via MD simulations (RMSD < 2.0 Å) .
- Case Study : Correlate computed binding affinities with in vitro IC₅₀ values for neuroprotective activity .
Q. How should researchers address contradictions in biological assay data (e.g., variable IC₅₀ values)?
- Troubleshooting :
- Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate. Use positive controls (e.g., cisplatin for cytotoxicity) .
- Assay Conditions : Control pH (7.4 for cell-based assays) and solvent effects (DMSO ≤ 0.1%). Validate via orthogonal assays (e.g., Western blot vs. ELISA) .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers (p < 0.05).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
